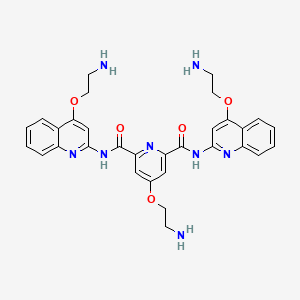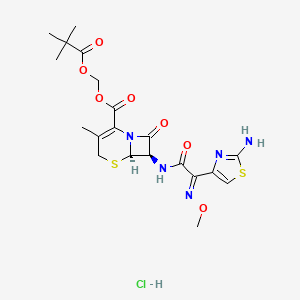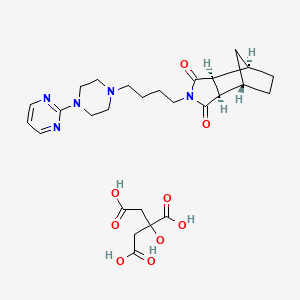
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Descripción general
Descripción
“N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” is a compound that belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was found to be monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .
Aplicaciones Científicas De Investigación
Melanoma Targeting
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide and its derivatives have been studied for their affinity towards melanin tumor tissue. Specifically, a study by N'dongo et al. (2010) explored the synthesis of (99m)Tc-complexes as surrogates for iodobenzamide, exhibiting high affinity for melanin. The research demonstrated significant cellular uptake in murine melanoma cells, indicating potential for melanoma targeting (N'dongo et al., 2010).
Anti-Glioma Effects
A study by Megalizzi et al. (2009) highlighted the anti-cancer effects of 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) in glioblastoma, identifying the potential of sigma-1 receptor agonists and antagonists, including 4-IBP, in targeting glioblastoma cells. This research pointed to the possible repurposing of certain psychiatric medications for glioblastoma treatment (Megalizzi et al., 2009).
Breast Cancer Imaging
Shiue et al. (2000) reported on a derivative, N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide, as a potential ligand for PET imaging in breast cancer. The study showed high uptake of this compound in breast cancer models, suggesting its utility in breast cancer detection (Shiue et al., 2000).
Cancer Cell Migration and Sensitization
4-IBP has also been evaluated for its ability to decrease the migration of human cancer cells, including glioblastoma cells, and sensitize them to cytotoxic drugs. Megalizzi et al. (2007) found that 4-IBP could reduce cancer cell growth and migration, altering the actin cytoskeleton and modifying drug resistance proteins, indicating its potential use in cancer therapy (Megalizzi et al., 2007).
Direcciones Futuras
The future directions for the study of “N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” could involve further exploration of its synthesis, characterization, and potential biological activity. This could include the development of new synthetic routes, detailed structural analysis, and comprehensive biological testing .
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCSESNNDZLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165969 | |
| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | |
CAS RN |
155798-12-2 | |
| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




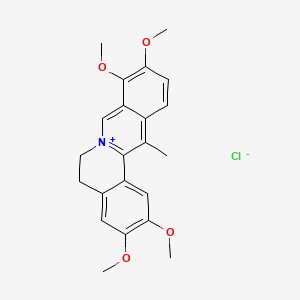
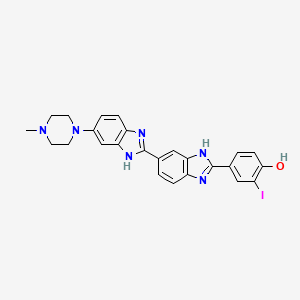
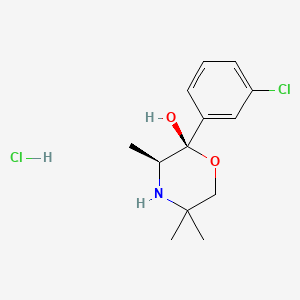
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)



